nor-NOHA

arginase inhibition enzyme kinetics macrophage biology

Choose nor-NOHA for clean arginase inhibition without NOS interference. Unlike NOHA, it is neither a NOS substrate nor inhibitor. Lacks BEC's off-target vascular effects. Features consistent potency (human arginase I IC50=5.7µM), and defined in vivo PK for reliable dosing. Ideal for unambiguous arginase-NOS axis studies and vascular function assays. Buy from verified B2B suppliers.

Molecular Formula C5H12N4O3
Molecular Weight 176.17 g/mol
CAS No. 189302-40-7
Cat. No. B554843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenor-NOHA
CAS189302-40-7
SynonymsL-2-Amino-4-(2-hydroxyguanidino)-butyric acid; nor-NOHA; H-Nar(OH)-OH
Molecular FormulaC5H12N4O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC(CN=C(N)NO)C(C(=O)O)N
InChIInChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1
InChIKeyKOBHCUDVWOTEKO-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





nor-NOHA (CAS 189302-40-7) Arginase Inhibitor – High-Potency Reference Standard for Arginase-NOS Pathway Research


nor-NOHA (Nω-hydroxy-nor-L-arginine, CAS 189302-40-7) is a selective, reversible, competitive arginase inhibitor that represents the first micromolar arginase inhibitor developed [1]. The compound is characterized as an α-amino acid analog that binds directly to the binuclear manganese cluster within the arginase active site . Unlike its structural homolog NOHA, nor-NOHA is neither a substrate nor an inhibitor of nitric oxide synthase (NOS) isoforms, establishing it as a clean tool compound for dissecting the arginase-NOS metabolic axis [2].

Why nor-NOHA Cannot Be Replaced by Generic Arginase Inhibitors or Structural Analogs for Arginase-NOS Research


Arginase inhibitors exhibit marked heterogeneity in potency, isoform selectivity, NOS cross-reactivity, and binding kinetics. The widely used NOHA acts as both an arginase inhibitor and a NOS substrate/inhibitor, confounding interpretation of arginase-NOS interplay experiments [1]. Boronic acid inhibitors ABH and BEC achieve nanomolar Ki values at elevated pH but demonstrate pH-dependent potency and have been shown to elicit endothelium-independent vasorelaxation independent of arginase inhibition, raising concerns about off-target vascular effects [2]. nor-NOHA occupies a distinct mechanistic niche: it provides low-micromolar potency across both arginase I and II at physiological pH, exhibits negligible NOS cross-reactivity, and lacks the off-target vascular effects observed with BEC and NOHA [3]. These differential properties render nor-NOHA the preferred reference inhibitor when experimental objectives demand clean arginase inhibition without confounding NOS modulation or vascular artifacts.

Quantitative Comparative Evidence for nor-NOHA vs. Key Arginase Inhibitor Comparators


nor-NOHA vs. NOHA: 20- to 40-Fold Superior Arginase Inhibitory Potency Across Enzyme and Cellular Assays

nor-NOHA demonstrates 20-fold to 40-fold higher arginase inhibitory potency compared to its structural homolog NOHA across multiple assay systems. Against purified rat liver arginase, nor-NOHA exhibits a Ki of 0.5 µM, which is 20-fold lower than the Ki of 10 µM for NOHA [1]. In unstimulated murine macrophages, nor-NOHA inhibits arginase-mediated L-arginine hydrolysis with an IC50 of 12 ± 5 µM, compared to 400 ± 50 µM for NOHA—a 33-fold difference [2]. In IFN-γ + LPS-stimulated macrophages, nor-NOHA maintains potent inhibition with an IC50 of 10 ± 3 µM, whereas NOHA potency under identical conditions is not reported to approach this level [3].

arginase inhibition enzyme kinetics macrophage biology

nor-NOHA vs. NOHA: Functional Selectivity – nor-NOHA Neither Substrate Nor Inhibitor of iNOS

A critical limitation of NOHA as a research tool is its dual activity: it serves both as an arginase inhibitor and as a substrate/inhibitor of NOS, which confounds interpretation of experiments examining arginase-NOS substrate competition. In direct comparative testing, nor-NOHA is neither a substrate nor an inhibitor for inducible NOS (iNOS), whereas NOHA demonstrates both activities [1]. Specifically, nor-NOHA fails to produce significant amounts of nitrite when incubated with NOS I and II, confirming its inability to serve as a NOS substrate [2]. In contrast, NOHA is an intermediate in the L-arginine/NO pathway and actively participates in NOS-mediated reactions [3].

NOS selectivity arginase-NOS crosstalk nitric oxide

nor-NOHA vs. BEC and NOHA: Differential Vascular Effects in Isolated Artery Preparations

In comparative vascular pharmacology studies using isolated rat aorta and mesenteric arteries, nor-NOHA exhibited a distinct functional profile relative to BEC and NOHA. BEC and NOHA significantly reversed tolerance to acetylcholine (ACh) and elicited endothelium-independent vasorelaxation, effects that were not observed with nor-NOHA [1]. Instead, nor-NOHA significantly augmented the response to ACh, an effect that was partially reversed by L-arginine, consistent with a mechanism of action confined to arginase inhibition rather than off-target vascular modulation [2]. The study authors concluded that BEC and NOHA have roles beyond arginase inhibition alone in the vasculature and cautioned against interpreting studies using these compounds as specific arginase inhibitors without orthogonal verification [3].

vascular pharmacology endothelial function arginase inhibition

nor-NOHA vs. CAPA: 10-Fold Superior Potency on Human Recombinant Arginase I

In a comparative evaluation of mammalian arginase inhibitors, nor-NOHA was benchmarked against caffeic acid phenylamide (CAPA) and chlorogenic acid on both bovine and human recombinant arginase I. On purified bovine liver arginase I, nor-NOHA exhibited an IC50 of 1.7 ± 0.2 µM, outperforming CAPA (IC50 = 6.9 ± 1.3 µM) and chlorogenic acid (IC50 = 10.6 ± 1.6 µM) [1]. Critically, when evaluated on human recombinant arginase I (h-ARG I), nor-NOHA retained its activity with an IC50 of 5.7 ± 0.6 µM, whereas CAPA's potency deteriorated dramatically to an IC50 of 60.3 ± 7.8 µM—a greater than 10-fold difference [2]. This cross-species consistency of nor-NOHA's inhibitory activity contrasts with the marked potency drop observed for the cinnamide derivative CAPA.

human arginase I IC50 comparison cinnamide derivatives

nor-NOHA vs. NOHA: 7- to 10-Fold Higher Binding Affinity for Human Arginase I by SPR and ITC

Direct biophysical measurements of inhibitor binding to human arginase I reveal substantially higher affinity for nor-NOHA compared to NOHA. Using surface plasmon resonance (SPR), nor-NOHA binds human arginase I with a dissociation constant (Kd) of 517 nM, whereas NOHA binds with a Kd of 3.6 µM—representing a 7-fold higher affinity for nor-NOHA . The affinity difference is even more pronounced when measured by isothermal titration calorimetry (ITC), where nor-NOHA exhibits a Kd of approximately 50 nM, though a direct ITC Kd for NOHA under identical conditions is not reported . Crystallographic analysis of the enzyme-inhibitor complexes yielded structures at 1.55 Å resolution for nor-NOHA and 2.04 Å for NOHA, providing high-resolution structural validation of the binding mode differences .

binding affinity surface plasmon resonance isothermal titration calorimetry

nor-NOHA In Vivo Pharmacokinetics: Defined Clearance, Half-Life, and Bioavailability Parameters

Unlike many research-grade arginase inhibitors for which in vivo pharmacokinetic parameters remain undefined, nor-NOHA has been systematically characterized in rodent models. Following intravenous administration in rats, nor-NOHA exhibits a biphasic plasma concentration decline with a terminal half-life of 30 minutes, total clearance of 33 mL/min/kg, and inter-compartmental clearance of 17 mL/min/kg [1]. The mean residence time after i.v. bolus injection is 12.5 minutes [2]. Absolute bioavailability is 98% following intraperitoneal administration and 53% following intratracheal instillation [3]. Pharmacokinetics are linear across the dose range of 10-90 mg/kg [4].

pharmacokinetics in vivo dosing bioavailability

Recommended nor-NOHA (CAS 189302-40-7) Research Applications Based on Comparative Evidence


Dissecting Arginase-NOS Substrate Competition Without Confounding NOS Modulation

Use nor-NOHA as the arginase inhibitor of choice when experimental objectives require clean arginase blockade without simultaneous NOS substrate activity or NOS inhibition. Unlike NOHA, which acts as both an arginase inhibitor and a NOS substrate/inhibitor, nor-NOHA is neither a substrate nor an inhibitor of NOS isoforms [1]. This selectivity enables unambiguous interpretation of changes in NO production, citrulline/ornithine ratios, and L-arginine flux following arginase inhibition [2].

Vascular Biology Studies Requiring Arginase-Specific Pharmacological Intervention

Select nor-NOHA over BEC or NOHA for isolated vessel and endothelial function experiments where arginase inhibition is the intended intervention. Comparative vascular pharmacology studies demonstrate that BEC and NOHA elicit endothelium-independent vasorelaxation and reverse acetylcholine tolerance through mechanisms beyond arginase inhibition, whereas nor-NOHA does not produce these confounding vascular effects [3]. nor-NOHA's augmentation of acetylcholine responses is L-arginine-reversible, consistent with specific arginase blockade [4].

Human Arginase I Screening and Translational Pharmacology

Employ nor-NOHA as the reference inhibitor standard when screening compounds against human recombinant arginase I or validating translational relevance of arginase-targeting strategies. nor-NOHA retains consistent potency on human arginase I (IC50 = 5.7 ± 0.6 µM) whereas alternative inhibitors such as CAPA exhibit a 10-fold potency drop between bovine and human enzyme preparations [5]. The high-resolution (1.55 Å) crystal structure of nor-NOHA bound to human arginase I provides a validated structural framework for rational inhibitor design .

In Vivo Arginase Inhibition Studies Requiring Defined Dosing Parameters

Utilize nor-NOHA for in vivo rodent studies where pharmacokinetic guidance is required for dose selection and route optimization. Published pharmacokinetic parameters include terminal half-life (30 min), total clearance (33 mL/min/kg), volumes of distribution (central 0.19 L/kg, peripheral 0.43 L/kg), and route-specific bioavailability (98% i.p., 53% i.t.) [6]. Multiple-dose pharmacokinetic data demonstrate accumulation after repeated i.p. administration, with AUC and Cmax increasing by 17% and 31%, respectively, from first to fifth dose [7].

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